molecular formula C8H13Cl2N3O2 B6217656 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride CAS No. 2742652-28-2

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride

Cat. No.: B6217656
CAS No.: 2742652-28-2
M. Wt: 254.1
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazine compounds .

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride form, which may enhance its solubility and stability.

Properties

CAS No.

2742652-28-2

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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